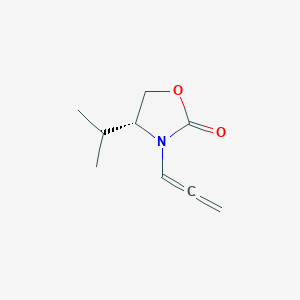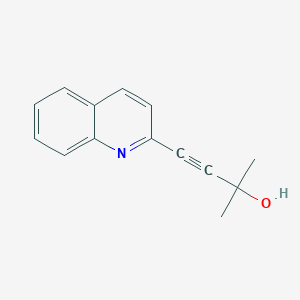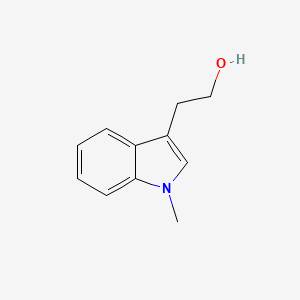
1,1,3-Trifluoropropane
Descripción general
Descripción
1,1,3-Trifluoropropane is an organic compound with the molecular formula C₃H₅F₃ It is a fluorinated hydrocarbon, which means it contains carbon, hydrogen, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,3-Trifluoropropane can be synthesized through several methods. One common method involves the reaction of 1,1,3-trichloropropane with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Trifluoropropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert it into less fluorinated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Fluorinated alcohols and acids.
Reduction: Less fluorinated hydrocarbons.
Substitution: Compounds where fluorine atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1,1,3-Trifluoropropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,3-trifluoropropane involves its interaction with various molecular targets. In chemical reactions, the fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The pathways involved often include the formation of intermediate species that undergo further transformations to yield the final products.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoropropane: Similar in structure but with different fluorine atom positions.
1,1,2-Trifluoropropane: Another isomer with distinct chemical properties.
3,3,3-Trifluoropropene: An unsaturated analog with different reactivity.
Uniqueness
1,1,3-Trifluoropropane is unique due to its specific fluorine atom arrangement, which imparts distinct chemical and physical properties compared to its isomers. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Propiedades
IUPAC Name |
1,1,3-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3/c4-2-1-3(5)6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMEOJGQJMOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513167 | |
| Record name | 1,1,3-Trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24270-67-5 | |
| Record name | 1,1,3-Trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24270-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3-Trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1626425.png)


![2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626429.png)


![Benzo[c][1,2,5]thiadiazole-4-carbonitrile](/img/structure/B1626434.png)
![2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B1626436.png)




